molecular formula C8H6F2N2O B13029794 7-(Difluoromethoxy)-1H-indazole

7-(Difluoromethoxy)-1H-indazole

Cat. No.: B13029794
M. Wt: 184.14 g/mol
InChI Key: RVVBOCKYXDMFPQ-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)-1H-indazole is a chemical compound characterized by the presence of a difluoromethoxy group attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethoxy)-1H-indazole typically involves the introduction of the difluoromethoxy group onto the indazole ring. One common method is the reaction of 7-hydroxyindazole with difluoromethylating agents under specific conditions. For instance, the reaction can be carried out using difluoromethyl iodide in the presence of a base such as potassium carbonate, in a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, reagents, and catalysts is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethoxy)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted indazoles.

Scientific Research Applications

7-(Difluoromethoxy)-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)-1H-indazole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-1H-indazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    7-Trifluoromethoxy-1H-indazole: Contains a trifluoromethoxy group, which can alter its chemical and biological properties.

Uniqueness

7-(Difluoromethoxy)-1H-indazole is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and enhanced metabolic stability. These properties can make it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

7-(difluoromethoxy)-1H-indazole

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-6-3-1-2-5-4-11-12-7(5)6/h1-4,8H,(H,11,12)

InChI Key

RVVBOCKYXDMFPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)NN=C2

Origin of Product

United States

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